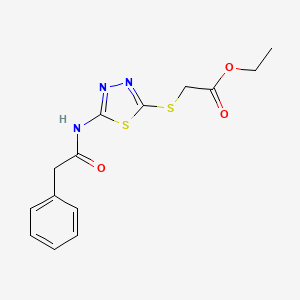

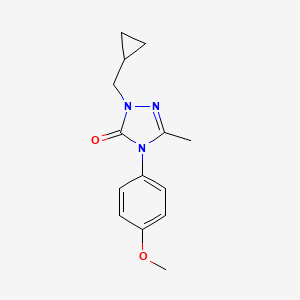

![molecular formula C22H19FN2O4S B2490937 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 921920-15-2](/img/structure/B2490937.png)

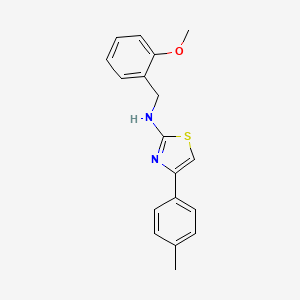

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide" involves multiple steps, including the use of SNAr methodology for efficient assembly on solid support, showcasing excellent purity of the final products (Xiaohu Ouyang, N. Tamayo, A. Kiselyov, 1999). Concurrent synthesis methods have also been explored, leading to the formation of bioactive compounds through halogeno-substituted intermediates (Lina M Acosta Quintero, A. Palma, J. Cobo, C. Glidewell, 2019).

Molecular Structure Analysis

The molecular structure of related dibenzoxazepine derivatives has been elucidated through crystallography, revealing conformations and hydrogen bonding patterns critical for their biological activity and chemical reactivity. Studies have demonstrated the importance of the azepine and azocine ring systems in forming the core structure of various bioactive compounds, with detailed analysis of their conformation and molecular interactions (Lina M Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Compounds within this chemical class can undergo a variety of chemical reactions, including nucleophilic substitutions, annulations, and alkynylation, leading to a diverse set of derivatives. These reactions facilitate the introduction of functional groups and modification of the core structure, enabling the synthesis of compounds with desired chemical properties (Yuanyuan Ren, You-Qing Wang, Shuang Liu, 2014).

科学的研究の応用

Metabolic Fate of Related Compounds

Research conducted by French et al. (1983) explored the metabolic fate of dibenz[b,f]-1,4-[11(14)-C]oxazepine (CR) in various species, including rats, rhesus monkeys, and guinea-pigs. The study detailed the comprehensive metabolism and excretion pathways of CR, with significant findings related to its hepatic metabolism, biliary secretion, and renal excretion. This foundational research provides insights into the metabolic processes of structurally similar compounds, contributing to our understanding of their biotransformation in biological systems (French et al., 1983).

Synthesis for Imaging and Tracking

The work by Maziére et al. (1984) involved the synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (RO 15.1788 11C), a benzodiazepine antagonist. This compound was labeled with carbon-11 for use in positron emission tomography, highlighting the potential of similar molecular structures in medical imaging and the study of receptor interactions in vivo (Maziére et al., 1984).

Potential Therapeutic Agents

Kurokawa et al. (1991) synthesized and evaluated a series of 11-[4-(cinnamyl)-1-piperazinyl]-6,11-dihydrodibenz[b,e]oxepin derivatives. These compounds demonstrated protective activities against various conditions like ischemia, hypoxia, lipid peroxidation, and convulsion. The findings from this research point to the therapeutic potential of these compounds in treating cerebrovascular disorders, offering a direction for further exploration of similar molecules (Kurokawa et al., 1991).

Novel Anxiolytic Compounds

Dubinsky et al. (2002) studied 5-Ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (RWJ-51204), a nonbenzodiazepine anxiolytic that binds selectively and with high affinity to the benzodiazepine site on GABAA receptors. The research demonstrated its efficacy in several animal models, suggesting the potential utility of similar compounds in developing anxiolytic medications with a lower risk of side effects (Dubinsky et al., 2002).

作用機序

将来の方向性

The compound is related to a class of compounds that are being investigated for their potential use in treating various central nervous system disorders . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in clinical trials .

特性

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-3-25-18-6-4-5-7-20(18)29-19-10-9-16(13-17(19)22(25)26)24-30(27,28)21-11-8-15(23)12-14(21)2/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDGQWJLOAMTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

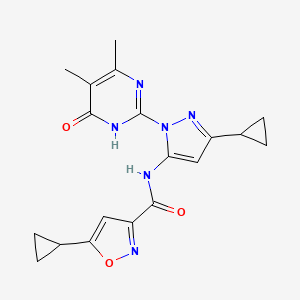

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)

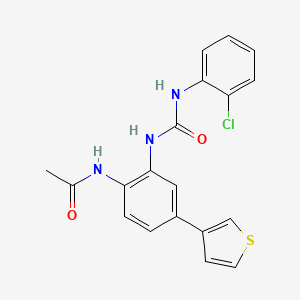

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)

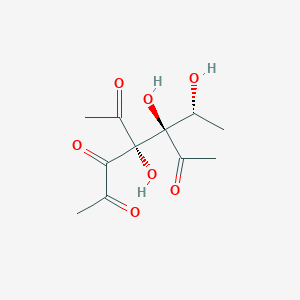

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2490860.png)

![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)